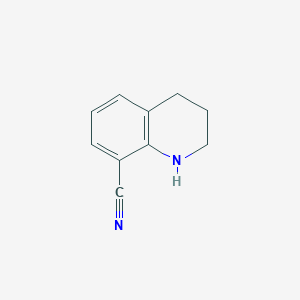

1,2,3,4-Tetrahydroquinoline-8-carbonitrile

Descripción general

Descripción

1,2,3,4-Tetrahydroquinoline-8-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the nitrile group at the 8th position of the tetrahydroquinoline ring imparts unique chemical properties to this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry :

- THQCN exhibits potential therapeutic properties against neurodegenerative disorders, showcasing antiallergic, antiasthmatic, and antiarthritic activities. Its derivatives have been investigated for their anticancer properties as well .

- The compound serves as a scaffold for developing pharmaceuticals due to its structural similarity to biologically active molecules.

- Biological Activities :

-

Organic Synthesis :

- THQCN is utilized as a building block in synthesizing various heterocyclic compounds. It acts as a ligand in coordination chemistry and can stabilize negative charges during nucleophilic attacks due to the presence of the carbonitrile group.

- Material Science :

Case Study 1: Anticancer Activity

A study investigated the anticancer activities of synthesized tetrahydroquinoline derivatives, including THQCN. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the tetrahydroquinoline structure can enhance its therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of THQCN derivatives revealed their potential in mitigating neurodegenerative diseases by inhibiting oxidative stress and inflammation pathways within neuronal cells. This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Mecanismo De Acción

Mode of Action

It is known that tetrahydroquinoline derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting they may influence multiple biochemical pathways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Given the diverse biological activities of tetrahydroquinoline derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Action Environment

The action of 1,2,3,4-Tetrahydroquinoline-8-carbonitrile can be influenced by various environmental factors. For instance, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2–8 °C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-8-carbonitrile can be synthesized through several methods. One common method involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method includes the condensation of hydroquinolinecarbaldehyde with hippuric acid in acetic acid, yielding the desired product in moderate to good yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-8-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Primary amines.

Substitution: Substituted tetrahydroquinoline derivatives.

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in the position and type of functional groups.

Quinoline: Lacks the tetrahydro structure and has different chemical properties and biological activities.

Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.

Uniqueness: 1,2,3,4-Tetrahydroquinoline-8-carbonitrile is unique due to the presence of the nitrile group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroquinoline derivatives .

Actividad Biológica

1,2,3,4-Tetrahydroquinoline-8-carbonitrile (THQCN) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of THQCN, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

THQCN is characterized by its bicyclic structure, which includes a quinoline moiety along with a carbonitrile functional group at the 8-position. The molecular formula is , and it has a molecular weight of approximately 160.18 g/mol. The presence of the carbonitrile group enhances its chemical reactivity and potential interactions within biological systems.

Research indicates that THQCN can act as an inhibitor of various enzymes and biological pathways. Its mechanism of action involves interactions with specific molecular targets, leading to modulation of cellular functions. Notably, it has been studied for its potential as an antimicrobial , antiviral , and anticancer agent.

Enzyme Inhibition

THQCN demonstrates notable inhibitory effects on several key enzymes involved in disease processes. For instance, studies have shown its ability to inhibit carbonic anhydrase isoforms, which are implicated in various pathological conditions .

Anticancer Properties

THQCN exhibits promising anticancer activity across various cancer cell lines. A study evaluating a series of quinoline derivatives found that THQCN analogs displayed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and PC3 (prostate cancer). The compound showed IC50 values indicating potent selective cytotoxicity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| THQCN | HeLa | 8.3 | 36.21 |

| THQCN | PC3 | 13.15 | 113.08 |

The selectivity index (SI) indicates that THQCN exhibits lower unspecific cytotoxicity compared to conventional therapies, suggesting a favorable therapeutic profile .

Antimicrobial and Antiviral Activities

THQCN has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various pathogens, although further research is necessary to fully elucidate its spectrum of activity. Additionally, the compound is being explored for potential antiviral effects, particularly against emerging viral threats .

Structure-Activity Relationships (SAR)

The biological activity of THQCN is influenced by its structural features. Variations in substituents on the quinoline ring can significantly alter its pharmacological profile. For example, modifications such as fluorination or methylation have been shown to enhance or diminish biological activity depending on the target enzyme or receptor .

Case Studies

- Cytotoxicity Against Cancer Cells : A study conducted on various substituted quinolines found that specific derivatives of THQCN exhibited superior anticancer properties with low cytotoxicity towards non-cancerous cells, highlighting their potential as selective therapeutic agents .

- Inhibition of Inflammatory Mediators : Research indicated that THQCN derivatives could modulate inflammatory responses in cell models stimulated by lipopolysaccharides (LPS), suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJMLCBLUFHZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C#N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559715 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-37-2 | |

| Record name | 1,2,3,4-Tetrahydro-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.